molecular formula C7H7ClO B1207291 2-Chloro-4-methylphenol CAS No. 6640-27-3

2-Chloro-4-methylphenol

Cat. No.: B1207291
CAS No.: 6640-27-3
M. Wt: 142.58 g/mol
InChI Key: AQJFATAFTQCRGC-UHFFFAOYSA-N
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Description

2-Chloro-4-methylphenol, also known as 2-chloro-p-cresol, is an organic compound with the molecular formula C7H7ClO. It is a derivative of phenol, where a chlorine atom is substituted at the second position and a methyl group at the fourth position on the benzene ring. This compound is widely used as an intermediate in the production of various chemicals, including pharmaceuticals and crop protection agents .

Scientific Research Applications

2-Chloro-4-methylphenol has diverse applications in scientific research:

Mechanism of Action

Target of Action

2-Chloro-4-methylphenol, also known as p-chloro-m-cresol, is a potent disinfectant and antiseptic . It primarily targets bacterial cell membranes . The destruction of these membranes is the key to its bactericidal or disinfectant properties .

Mode of Action

The major mode of action of chlorophenols, including this compound, is the uncoupling of oxidative phosphorylation . This process disrupts the production of ATP, an essential energy molecule, leading to cell death .

Biochemical Pathways

The biodegradation of this compound is done in the liver, and then excreted primarily via the kidneys or in smaller amounts through the lungs . In facultative Thauera sp. strain DO, this compound was degraded aerobically either by dehalogenation followed by catechol degradation pathway, or methyl oxidation to 4-chlorobenzoate .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted via the kidneys and lungs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the destruction of bacterial cell membranes, leading to cell death . This makes it an effective disinfectant and antiseptic . It is also used as a preservative in cosmetics and medicinal products for both humans and animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that oxidative dehalogenation by microbes is an efficient biological method to degrade halophenols, including this compound . The exact mechanism is still unclear . More research is needed to understand how environmental factors influence the action of this compound.

Safety and Hazards

2-Chloro-4-methylphenol is classified as hazardous. It causes severe skin burns and eye damage and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and personal protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The hydroxyl group of this compound allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, it can act as an inhibitor of certain enzymes, affecting metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition occurs through the formation of a covalent bond between the hydroxyl group of this compound and the serine residue in the enzyme’s active site . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become significant. For example, high doses of this compound can lead to hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound can also affect metabolic flux by altering the levels of key metabolites in various pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s activity and function can be affected by its localization, as it may interact with specific organelles and influence their function. For example, its presence in mitochondria can lead to mitochondrial dysfunction and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylphenol is typically synthesized by the chlorination of 4-methylphenol (p-cresol). The reaction involves the use of a chlorinating agent, such as chlorine gas, in the presence of a catalyst system comprising Lewis acids and diaryl sulphides. The reaction is carried out at temperatures ranging from 0°C to 100°C. The chlorinating agent is used in a molar ratio of 0.5-1.5 per mole of 4-methylphenol .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process. The reaction is optimized for high selectivity and yield, minimizing the formation of by-products. The use of efficient catalysts and controlled reaction conditions ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-3-methylphenol
  • 4-Chloro-2-methylphenol
  • 2-Chloro-5-methylphenol
  • 4-Chloro-3-methylphenol

Comparison: 2-Chloro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chloromethylphenols, it exhibits higher selectivity in certain reactions and enhanced antimicrobial activity. The position of the chlorine and methyl groups significantly influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFATAFTQCRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022512
Record name 2-Chloro-4-methylphenol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6640-27-3
Record name 2-Chloro-4-methylphenol
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Record name 2-Chloro-4-methylphenol
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Record name 2-Chloro-4-methylphenol
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Record name Phenol, 2-chloro-4-methyl-
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Record name 2-Chloro-4-methylphenol
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Record name 2-chloro-p-cresol
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Record name 2-CHLORO-4-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

100 parts by weight of 4-methylphenol were melted at ~35° C. and stirred. To this were added 1.5 parts by weight of AlCl3 and 0.95 part by weight of diphenyl sulphide. 74.6 parts by weight of gaseous chlorine were introduced uniformly in the course of 6 h, initially at 30°-31° C., later at 22°-25° C. After a short further stirring phase at approximately 25° C., 146.2 parts by weight of crude product were obtained of the GC composition 0.03% of 4-methylphenol and 93.20% of 2-chloro-4-methylphenol. Work-up by distillation produced 127.8 parts by weight of pure distillate having a GC content of 0.03% of 4-methylphenol, 99.92% of 2-chloro-4-methylphenol and 0.05% of unknown.
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Synthesis routes and methods II

Procedure details

Four grams of chlorine was bubbled through a stirred solution of 10.8 g of p-cresol (10 mmoles) in 100 ml of carbon tetrachloride for about 30 minutes. A five-gram sample, removed and analyzed and showed 46.9% p-cresol and 53.1% 2-chloro-p-cresol. Then 0.1 ml of ethanol and 10.00 g powdered anhydrous calcium bromide were added to the chlorinated p-cresol mixture. The mixture was stirred in the absence of atmospheric moisture for about 16 hours. A washed-and-dried solid was obtained weighing 10.40 g. A sample of the solid was hydrolyzed by water and extracted five times with carbon tetrachloride. GC analysis of the combined extract gave 96.6% p-cresol and 3.3% 2-chloro-p-cresol, showing substantially complete separation of p-cresol from its chlorinated derivative by complexation with calcium bromide.
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96.6%
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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